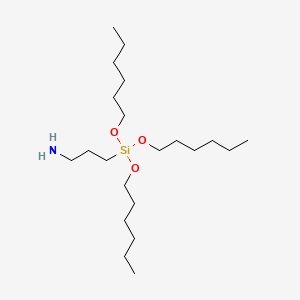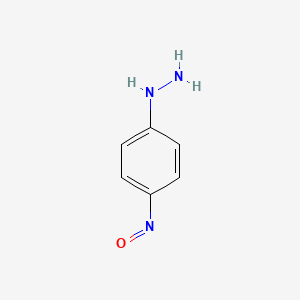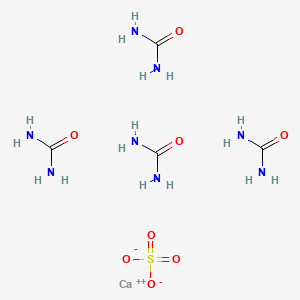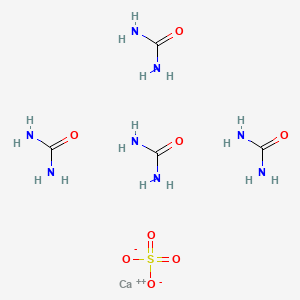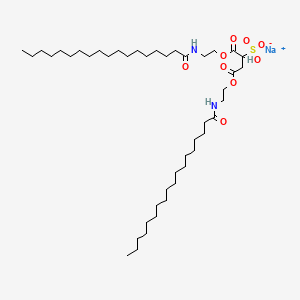
Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate is a complex organic compound with the molecular formula C₄₄H₈₃N₂NaO₉S . It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(2-aminoethyl) sulphonatosuccinate with octadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful addition of reactants and continuous removal of by-products to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications such as emulsification and solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter hydrophobic tail.
Sodium lauryl ether sulfate: Similar surfactant properties but with an ether linkage in the hydrophobic tail.
Sodium stearate: A soap with a similar hydrophobic tail but different head group.
Uniqueness
Sodium 1,4-bis(2-((1-oxooctadecyl)amino)ethyl) sulphonatosuccinate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and stabilizing emulsions .
Properties
CAS No. |
69001-55-4 |
|---|---|
Molecular Formula |
C44H83N2NaO9S |
Molecular Weight |
839.2 g/mol |
IUPAC Name |
sodium;1,4-bis[2-(octadecanoylamino)ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C44H84N2O9S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-35-37-54-43(49)39-40(56(51,52)53)44(50)55-38-36-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h40H,3-39H2,1-2H3,(H,45,47)(H,46,48)(H,51,52,53);/q;+1/p-1 |
InChI Key |
UZRLUJCBJDEURR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CC(C(=O)OCCNC(=O)CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


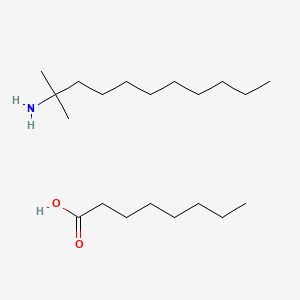
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)


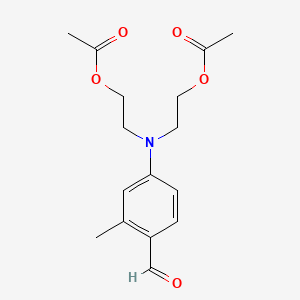
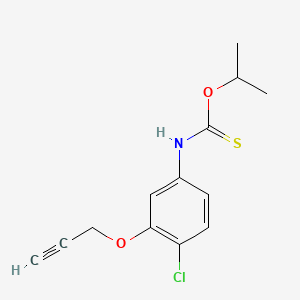
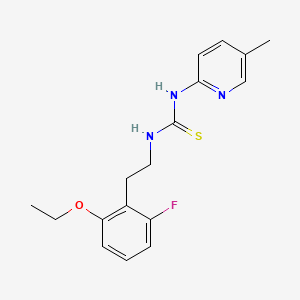
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
